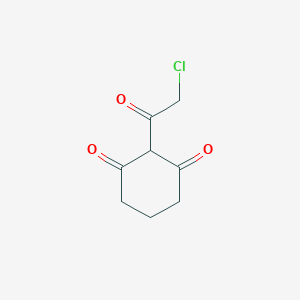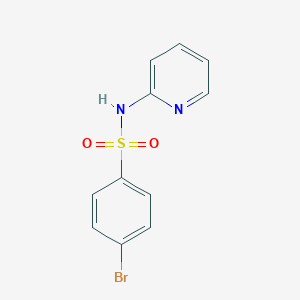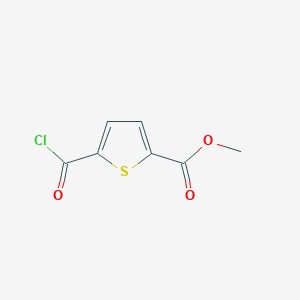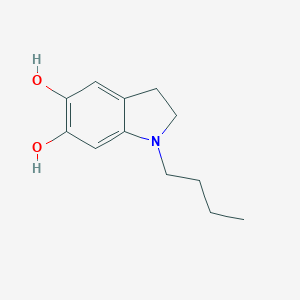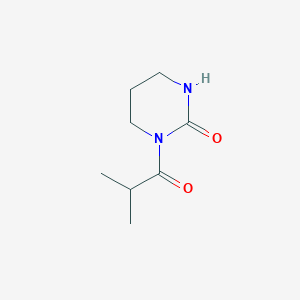
1-Isobutyryltetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyryltetrahydropyrimidin-2(1H)-one, also known as THP-isobutyric acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for use in pharmaceuticals, agrochemicals, and other industries.
Applications De Recherche Scientifique
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have insecticidal properties, which could be useful in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which may be responsible for its antitumor and anti-inflammatory properties. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
Effets Biochimiques Et Physiologiques
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has also been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. One possible direction is the development of new drugs based on this compound. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid, which could lead to the development of new treatments for various diseases. Another potential future direction is the development of new agrochemicals based on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. Studies have shown that this compound has insecticidal properties, which could be useful in the development of new agrochemicals.
Méthodes De Synthèse
The synthesis of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is the reaction between isobutyryl chloride and tetrahydropyrimidinone. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
127834-94-0 |
|---|---|
Nom du produit |
1-Isobutyryltetrahydropyrimidin-2(1H)-one |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(2-methylpropanoyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(11)10-5-3-4-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
Clé InChI |
HOENQMCEPYNSLT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCNC1=O |
SMILES canonique |
CC(C)C(=O)N1CCCNC1=O |
Synonymes |
2(1H)-Pyrimidinone, tetrahydro-1-(2-methyl-1-oxopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



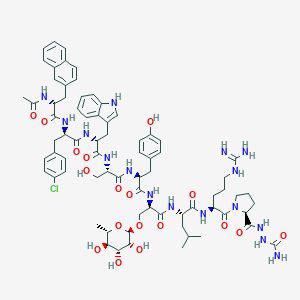
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
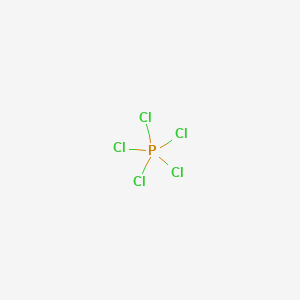
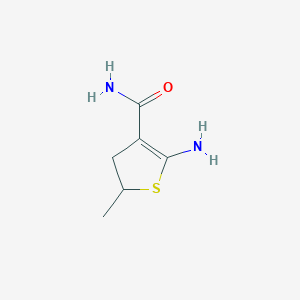
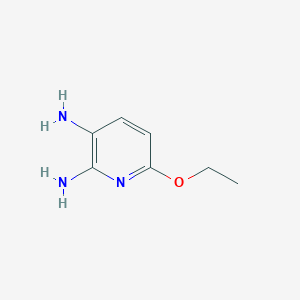
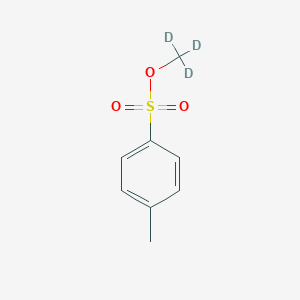
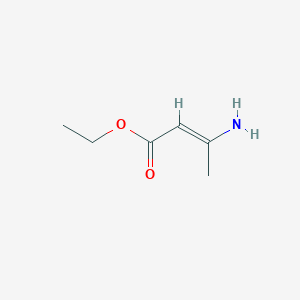

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
